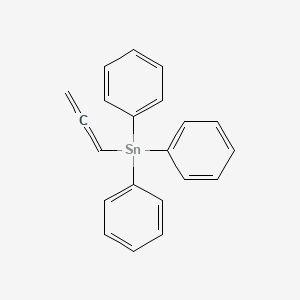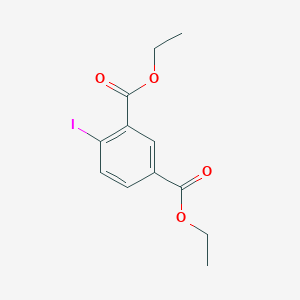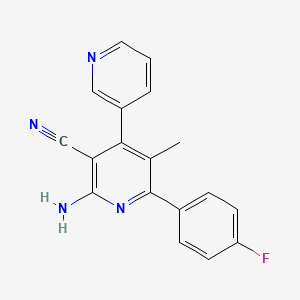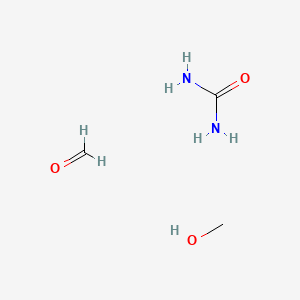
Formaldehyde;methanol;urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formaldehyde, methanol, and urea are three distinct compounds that, when combined, form a versatile and widely used resin known as urea-formaldehyde resin. Formaldehyde is a simple aldehyde with the formula CH₂O, methanol is the simplest alcohol with the formula CH₃OH, and urea is an organic compound with the formula CO(NH₂)₂. These compounds are integral in various industrial applications, particularly in the production of adhesives, resins, and fertilizers .
準備方法
Synthetic Routes and Reaction Conditions
Urea-formaldehyde resins are synthesized through a two-stage reaction involving urea and formaldehyde. The process typically begins with an alkaline methylolation stage, followed by an acid condensation stage. Methanol is often used as a stabilizer in the formaldehyde solution to prevent premature polymerization .
Alkaline Methylolation: Urea reacts with formaldehyde under alkaline conditions to form methylolureas.
Acid Condensation: The methylolureas undergo condensation under acidic conditions to form the urea-formaldehyde resin.
Industrial Production Methods
In industrial settings, the production of urea-formaldehyde resins involves the use of formaldehyde solutions with varying concentrations. Standard formaldehyde solutions (37% concentration) and concentrated formaldehyde solutions (45% concentration) are commonly used. Methanol is added to the standard formaldehyde solution as an inhibitor .
化学反応の分析
Types of Reactions
Urea-formaldehyde resins undergo several types of chemical reactions, including:
Condensation Reactions: Formation of the resin through the reaction of urea and formaldehyde.
Oxidation and Reduction: Formaldehyde can be oxidized to formic acid or reduced to methanol.
Substitution Reactions: Formaldehyde reacts with ammonia to form formamidine.
Common Reagents and Conditions
Alkaline Conditions: Used in the initial methylolation stage.
Acidic Conditions: Used in the condensation stage.
Methanol: Used as a stabilizer in formaldehyde solutions.
Major Products
Urea-Formaldehyde Resin: The primary product formed from the reaction of urea and formaldehyde.
Methanol: A byproduct in some reactions involving formaldehyde.
科学的研究の応用
Urea-formaldehyde resins have a wide range of scientific research applications, including:
Chemistry: Used as adhesives in the production of particleboards and plywood.
Biology: Utilized in the preservation of biological specimens due to its disinfectant properties.
Medicine: Employed in the production of medical devices and as a disinfectant.
Industry: Used in the manufacture of textiles, paper, and foundry sand molds.
作用機序
The mechanism of action of urea-formaldehyde resins involves the formation of a highly crosslinked polymer network. The reaction between urea and formaldehyde produces methylolureas, which further condense to form the resin. This polymerization process results in a material with high tensile strength, rigidity, and resistance to moisture .
類似化合物との比較
Similar Compounds
Melamine-Formaldehyde Resin: Similar to urea-formaldehyde resin but uses melamine instead of urea.
Phenol-Formaldehyde Resin: Uses phenol instead of urea and is known for its high thermal stability and resistance to chemicals.
Uniqueness
Urea-formaldehyde resins are unique due to their low cost, fast curing time, and excellent adhesive properties. They are widely used in the wood products industry and have a significant role in the production of particleboards and plywood .
特性
CAS番号 |
94645-52-0 |
|---|---|
分子式 |
C3H10N2O3 |
分子量 |
122.12 g/mol |
IUPAC名 |
formaldehyde;methanol;urea |
InChI |
InChI=1S/CH4N2O.CH4O.CH2O/c2-1(3)4;2*1-2/h(H4,2,3,4);2H,1H3;1H2 |
InChIキー |
JHFIZECAWVZING-UHFFFAOYSA-N |
正規SMILES |
CO.C=O.C(=O)(N)N |
関連するCAS |
37999-54-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate](/img/structure/B14167297.png)
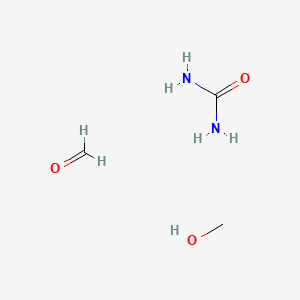

![N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B14167330.png)
![2-Ethyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14167334.png)
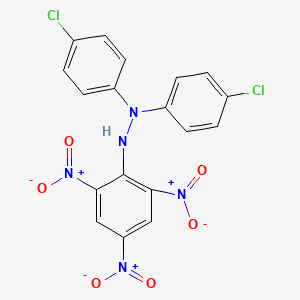
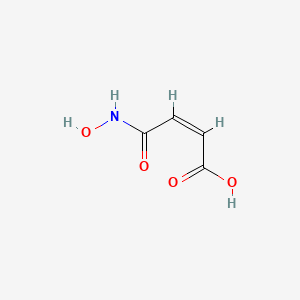
![8-Fluoro-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14167344.png)

